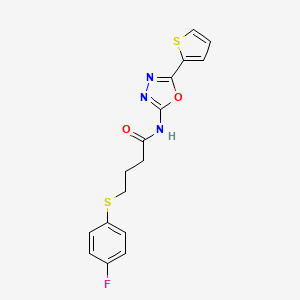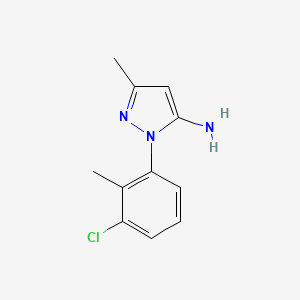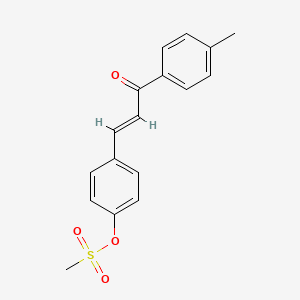
Methanesulfonic acid 4-(3-oxo-3-P-tolyl-propenyl)-phenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonic acid 4-(3-oxo-3-P-tolyl-propenyl)-phenyl ester (ME-4-PPE) is a synthetic compound that has been studied for its potential use in various scientific research applications. ME-4-PPE has been used in laboratory experiments for its ability to modulate the activity of certain enzymes involved in the metabolism of lipids and carbohydrates. It has also been studied for its potential to act as an antioxidant and to modulate the activity of certain hormones.
Wissenschaftliche Forschungsanwendungen
Methanesulfonic acid 4-(3-oxo-3-P-tolyl-propenyl)-phenyl ester has been used in laboratory experiments for its ability to modulate the activity of certain enzymes involved in the metabolism of lipids and carbohydrates. It has also been studied for its potential to act as an antioxidant and to modulate the activity of certain hormones. This compound has been used in studies to investigate the effects of oxidative stress on cells, as well as to examine the role of intracellular signaling pathways in the regulation of cell growth and differentiation.
Wirkmechanismus
The mechanism of action of Methanesulfonic acid 4-(3-oxo-3-P-tolyl-propenyl)-phenyl ester is not fully understood. However, it is believed to interact with certain enzymes and hormones in order to modulate their activity. It is also thought to act as an antioxidant by scavenging free radicals.
Biochemical and Physiological Effects
This compound has been shown to modulate the activity of certain enzymes involved in the metabolism of lipids and carbohydrates. It has also been shown to have antioxidant properties, which may help protect cells from oxidative damage. In addition, this compound has been shown to modulate the activity of certain hormones, such as cortisol and aldosterone, which may have implications for the regulation of metabolic processes.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using Methanesulfonic acid 4-(3-oxo-3-P-tolyl-propenyl)-phenyl ester in laboratory experiments is its ability to modulate the activity of certain enzymes and hormones. This makes it a useful tool for studying the effects of oxidative stress on cells, as well as the role of intracellular signaling pathways in the regulation of cell growth and differentiation. However, the use of this compound is limited by its potential toxicity, as well as its relatively short half-life.
Zukünftige Richtungen
The potential applications of Methanesulfonic acid 4-(3-oxo-3-P-tolyl-propenyl)-phenyl ester are numerous. Further research is needed to fully understand its mechanism of action and to determine its potential therapeutic uses. In particular, further studies are needed to investigate the effects of this compound on metabolic processes and its potential use as an antioxidant. Additionally, further research is needed to explore the potential of this compound to modulate the activity of certain hormones and to investigate its potential toxicity.
Synthesemethoden
Methanesulfonic acid 4-(3-oxo-3-P-tolyl-propenyl)-phenyl ester is synthesized from the reaction of methanesulfonic acid and 3-oxo-3-P-tolyl-propenyl-phenyl ester. The reaction is catalyzed by an acid and involves the formation of an anhydride intermediate, which is then hydrolyzed to form this compound. The reaction is carried out at low temperatures and in aqueous solutions.
Eigenschaften
IUPAC Name |
[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4S/c1-13-3-8-15(9-4-13)17(18)12-7-14-5-10-16(11-6-14)21-22(2,19)20/h3-12H,1-2H3/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZCLVWJJYEGDF-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(pyridin-2-ylmethyl)hexanamide](/img/structure/B2857197.png)
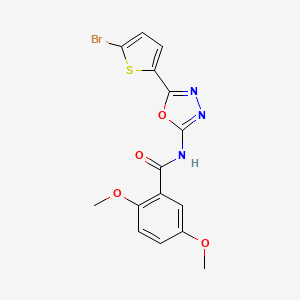
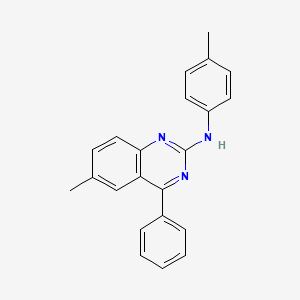

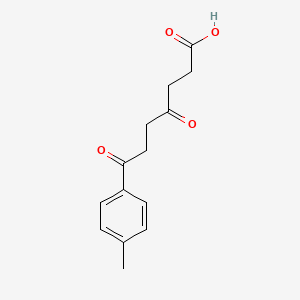
![1-(2-(2-Hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2857204.png)


![{[2-(4-Bromophenoxy)-5-fluorophenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2857210.png)

